5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with formimidate derivatives in the presence of ethanol . Another approach includes the use of carbonyldiimidazole and DBU in DMF to facilitate the formation of the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar tricyclic structure and are studied for their potential as kinase inhibitors.
Uniqueness
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C6H5N5O2 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)(H2,7,8,9) |
InChI Key |
BIPRHXQBXFHGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=NN2)C(=O)O |
Origin of Product |
United States |
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